1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene
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Overview
Description
1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene is an organic compound characterized by the presence of a disulfanyl group and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene typically involves the reaction of 4-chlorophenyl disulfide with 2,4-dinitrochlorobenzene. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst, and mild temperatures.
Oxidation: Hydrogen peroxide and acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfonyl derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The disulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. The nitro groups can undergo redox reactions, generating reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) disulfide: Similar structure but lacks the nitro groups.
4-Chlorophenyl disulfide: Contains only the disulfanyl group without the nitro groups.
2,4-Dinitrochlorobenzene: Contains the nitro groups but lacks the disulfanyl group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .
Properties
CAS No. |
63116-14-3 |
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Molecular Formula |
C12H7ClN2O4S2 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)disulfanyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H7ClN2O4S2/c13-8-1-4-10(5-2-8)20-21-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H |
InChI Key |
HFXOFHPDJPXDFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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